4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with nitro groups and an amide linkage to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of naphthalene to introduce nitro groups at specific positions, followed by amination to attach the amino group. The final step involves the formation of the amide bond with 4-methylphenylbenzamide under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
4-[(2,4-Dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide involves its interaction with molecular targets through its nitro and amide functional groups. These interactions can include hydrogen bonding, π-π stacking, and hydrophobic interactions, which influence its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dinitrophenyl)amino]-N-(4-methylphenyl)benzamide
- 4-[(2,4-Dinitrobenzyl)amino]-N-(4-methylphenyl)benzamide
- 4-[(2,4-Dinitrophenyl)amino]-N-(2-methylphenyl)benzamide
Uniqueness
4-[(2,4-Dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide is unique due to the presence of the naphthalene ring, which provides additional π-π stacking interactions and a larger conjugated system compared to similar compounds with only phenyl rings. This structural feature can enhance its binding properties and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-15-6-10-18(11-7-15)26-24(29)16-8-12-17(13-9-16)25-23-20-5-3-2-4-19(20)21(27(30)31)14-22(23)28(32)33/h2-14,25H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIODMSDPVRUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.